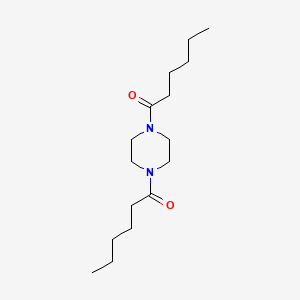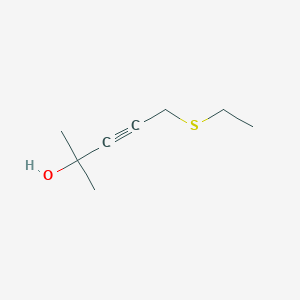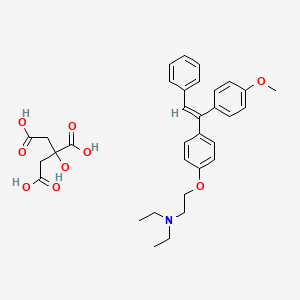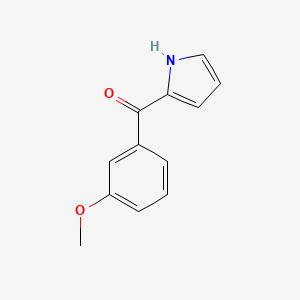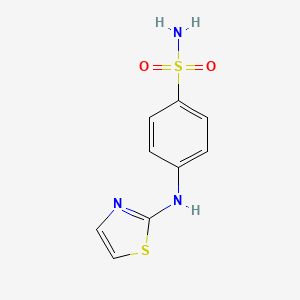![molecular formula C9H18Si2 B14713574 Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane CAS No. 22843-64-7](/img/structure/B14713574.png)
Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane is a silicon-containing organic compound with the molecular formula C8H18Si2. It is characterized by the presence of both ethenyl and ethynyl groups attached to silicon atoms, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with vinylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like tetrahydrofuran (THF) to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as palladium or nickel complexes are commonly used to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ethenyl and ethynyl groups to alkanes.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or ozone (O3) are used under controlled conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are used in substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alkanes.
Substitution: Halosilanes or other substituted silanes.
Applications De Recherche Scientifique
Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: The compound is utilized in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research explores its potential in creating biocompatible implants and prosthetics.
Industry: It is employed in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The ethenyl and ethynyl groups provide reactive sites for chemical modifications, allowing the compound to participate in diverse reactions. The silicon atoms can form strong bonds with oxygen, nitrogen, and other elements, facilitating the formation of stable compounds and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylacetylene: A simpler compound with only a trimethylsilyl group attached to an ethynyl group.
Vinyltrimethylsilane: Contains a vinyl group attached to a trimethylsilyl group.
Dimethylvinylsilane: Features a vinyl group attached to a dimethylsilyl group.
Uniqueness
Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane is unique due to the presence of both ethenyl and ethynyl groups attached to silicon atoms. This dual functionality allows it to participate in a broader range of chemical reactions compared to its simpler counterparts. The combination of these groups enhances its reactivity and versatility in various applications.
Propriétés
Numéro CAS |
22843-64-7 |
|---|---|
Formule moléculaire |
C9H18Si2 |
Poids moléculaire |
182.41 g/mol |
Nom IUPAC |
ethenyl-dimethyl-(2-trimethylsilylethynyl)silane |
InChI |
InChI=1S/C9H18Si2/c1-7-11(5,6)9-8-10(2,3)4/h7H,1H2,2-6H3 |
Clé InChI |
SNMAGTLGSATPPG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#C[Si](C)(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)
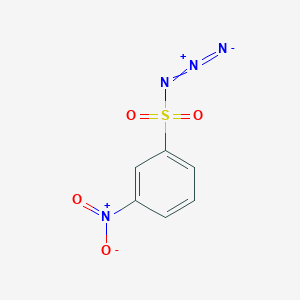

![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)
silane](/img/structure/B14713525.png)
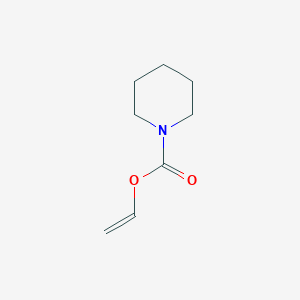
![Bis[(oxiran-2-yl)methyl] phenyl phosphate](/img/structure/B14713527.png)

